molecular formula C20H23NO2 B3055796 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 66970-77-2

1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B3055796
CAS RN: 66970-77-2
M. Wt: 309.4 g/mol
InChI Key: ZTGJVEWQUBETBR-UHFFFAOYSA-N
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Description

  • Intermolecular Cyclization : In the second stage, the title compound was synthesized through intermolecular cyclization under reflux conditions .

Molecular Structure Analysis


Chemical Reactions Analysis

The synthetic pathway involves Claisen-Schmidt condensation and intermolecular cyclization. These reactions are crucial for constructing the pyrazolo-pyridine scaffold. The Claisen-Schmidt reaction combines an aromatic aldehyde (3,4-dimethoxybenzaldehyde) with a ketone (1-benzyl-4-piperidone) to form the monoketone curcumin analogue. Subsequently, intermolecular cyclization leads to the title compound .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Stereochemistry : 1-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridines, related to 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine, are synthesized for potential antiviral compounds and as synthons in fine organic synthesis. These compounds were prepared by rearrangement of 1-benzyl-3,4-epoxypiperidines under treatment with lithium amides, demonstrating their utility in organic chemistry (Grishina, Borisenko, Veselov, & Petrenko, 2005).

  • Anti-Inflammatory Properties : Research on 1,2,3,6-Tetrahydropyridines, a category encompassing 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine, shows these compounds possess anti-inflammatory, analgesic, and glycemic regulatory activities. This indicates potential pharmaceutical applications (Rao, Redda, Onayemi, Melles, & Choi, 1995).

  • Catalytic Hydrogenation Studies : Studies on the catalytic hydrogenation of derivatives of 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine provide insights into the reaction conditions and kinetics. This research is valuable for understanding chemical processes and optimizing industrial synthesis (Jelčić, Samardžić, & Zrnčević, 2016).

  • Antiproliferative Agents : Certain analogues of 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine show potent antiproliferative activity against various cancer cell lines. This suggests their potential as lead structures for developing novel anticancer drugs (Chitti et al., 2019).

  • Biogenetic-like Synthesis : A biogenetic-like synthesis method for compounds related to 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine demonstrates the potential for creating complex organic molecules, which can be valuable in various scientific fields (Duong, Prager, & Were, 1983).

  • Crystal and Molecular Structures : Studies on the crystal and molecular structures of related tetrahydropyridines contribute to the understanding of molecular configurations and their potential applications in material science and molecular design (Iwasaki, Watanabe, & Maeda, 1987).

  • Anti-Plasmodial and Anti-Trypanosomal Activities : Research on 1-benzyl tetrahydropyridin-4-ylidene salts, closely related to 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine, reveals antiplasmodial and antitrypanosomal activities. These findings are crucial for the development of new treatments for parasitic diseases (Mohsin et al., 2019).

  • Fractal Analysis of Catalyst Surface Morphologies : Fractal analysis in the hydrogenation process of derivatives of 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine sheds light on the impact of catalyst surface morphologies on chemical reactions. This research can enhance the understanding of catalyst design and optimization (Jelčić, Samardžić, & Zrnčević, 2013).

properties

IUPAC Name

1-benzyl-4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-22-19-9-8-18(14-20(19)23-2)17-10-12-21(13-11-17)15-16-6-4-3-5-7-16/h3-10,14H,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGJVEWQUBETBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496986
Record name 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine

CAS RN

66970-77-2
Record name 1-Benzyl-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To acetic acid (130 ml) was added 1-benzyl-4-(3,4-dimethoxyphenyl)piperidine-4-ol (26.0 g, 79.4 mmol) obtained in Reference Example 14. The mixture was refluxed for 3 hours. The reaction mixture was concentrated, and the residue was made to basic with a solution of potassium carbonate and extracted with ethyl acetate. The organic extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residual crystals were washed with hexane to obtain 22.0 g (yield 90%) of the title compound. mp. 94–96° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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